molecular formula C9H14ClNS B13518917 2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride

2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B13518917
M. Wt: 203.73 g/mol
InChI Key: BKWXYKUFZKNCIK-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13NS·HCl. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-(methylsulfanyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

In an industrial setting, the production of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methylsulfanyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.

    2-(Methylsulfanyl)ethan-1-amine: Lacks the phenyl ring, making it less complex.

    2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a piperidine ring, adding to its complexity

Uniqueness

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of a methylsulfanyl group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-11-9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H

InChI Key

BKWXYKUFZKNCIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CCN.Cl

Origin of Product

United States

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